molecular formula C21H25N5O4 B11620797 2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide

2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide

Cat. No.: B11620797
M. Wt: 411.5 g/mol
InChI Key: UPLXHYOHPJCVMM-UHFFFAOYSA-N
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Description

The compound 2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide is a heterocyclic anthracene derivative featuring a triaza-anthracene core with a 3-methoxy-propyl substituent at position 1, a 10-oxo group, and a tetrahydrofuran-2-ylmethyl amide moiety at position 2.

Properties

Molecular Formula

C21H25N5O4

Molecular Weight

411.5 g/mol

IUPAC Name

6-imino-7-(3-methoxypropyl)-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H25N5O4/c1-29-10-5-9-26-18(22)15(20(27)23-13-14-6-4-11-30-14)12-16-19(26)24-17-7-2-3-8-25(17)21(16)28/h2-3,7-8,12,14,22H,4-6,9-11,13H2,1H3,(H,23,27)

InChI Key

UPLXHYOHPJCVMM-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C2=C(C=C(C1=N)C(=O)NCC3CCCO3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

    Industrial Production: As of my last update (2021), industrial-scale production methods remain undisclosed. Research labs may synthesize it for specific studies.

  • Chemical Reactions Analysis

      Reactivity: Given its functional groups, it could undergo various reactions

      Common Reagents and Conditions:

      Major Products: These reactions would yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Investigate its photophysical properties, stability, and reactivity.

      Biology: Explore its potential as a fluorescent probe or drug candidate.

      Medicine: Assess its pharmacological activity (e.g., antimicrobial, anticancer).

      Industry: Consider applications in materials science (e.g., OLEDs, sensors).

  • Mechanism of Action

    • Unfortunately, specific information on its mechanism of action is scarce. its structural features suggest potential interactions with biomolecules (e.g., proteins, DNA).
  • Comparison with Similar Compounds

    The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

    Parameter Target Compound Analog 1 () Analog 2 () Analog 3 ()
    Core Structure 1,9,10a-Triaza-anthracene 1,9,10a-Triaza-anthracene Dipyrido[1,2-a:2',3'-d]pyrimidine Dipyrido[1,2-a:2',3'-d]pyrimidine
    Position 1 Substituent 3-Methoxy-propyl 2-(4-Methoxyphenyl)ethyl Tetrahydrofuran-2-ylmethyl Pyridin-3-ylmethyl
    Position 3 Functional Group Carboxylic acid (tetrahydrofuran-2-ylmethyl amide) Carboxylic acid (furan-2-ylmethyl amide) Carbonitrile Methyl ester
    Molecular Formula Not explicitly provided (estimated: ~C23H27N5O4) C23H23N5O4 (based on ) C17H15N5O2 C21H20N6O3
    Molecular Weight ~449.5 g/mol (estimated) ~433.5 g/mol 321.3 g/mol 404.4 g/mol
    Key Structural Features - Flexible 3-methoxy-propyl chain
    - Polar amide linkage
    - Tetrahydrofuran ring
    - Aromatic 4-methoxyphenyl group
    - Furan-based amide
    - Increased lipophilicity
    - Compact carbonitrile group
    - Reduced steric hindrance
    - Pyridine substituent
    - Ester group (prone to hydrolysis)
    Potential Applications Likely kinase inhibition or protein-binding (inferred from analogs) Importin α-1 interaction (explicitly linked in ) Unknown, but carbonitrile may enhance metabolic stability Methyl ester suggests prodrug potential or altered bioavailability

    Structural and Functional Insights

    Substituent Effects on Bioactivity
    • 3-Methoxy-propyl vs. The latter’s phenyl ring may enhance binding to hydrophobic pockets in proteins like Importin α-1 .
    • Tetrahydrofuran vs. Pyridine in Analog 5 introduces basicity, which could influence ionization state and membrane permeability .
    Functional Group Impact
    • Amide vs. Ester vs. Carbonitrile: The amide group in the target compound and Analog 1 offers hydrogen-bonding capability, critical for target engagement. In contrast, Analog 2’s carbonitrile group is metabolically stable but lacks hydrogen-bond donors. Analog 5’s methyl ester is likely a prodrug strategy to enhance oral absorption .

    Comparative Pharmacokinetic Profiles

    While explicit ADME data are absent in the evidence, inferences can be drawn:

    • Molecular Weight & Solubility:
      The target compound’s higher molecular weight (~449.5 g/mol) may limit passive diffusion but could be offset by its polar amide and methoxy groups. Analog 2’s lower weight (321.3 g/mol) suggests better bioavailability but reduced target affinity .
    • Metabolic Stability: Carbonitrile (Analog 2) and tetrahydrofuran (target compound) are resistant to oxidative metabolism, whereas ester-containing analogs () may undergo rapid hydrolysis .

    Biological Activity

    2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide is a complex organic compound characterized by its intricate molecular structure. The compound features an anthracene core fused with a triazacyclononane ring, which contributes to its unique properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

    Molecular Structure and Properties

    The molecular formula of the compound is C22H23N5O4C_{22}H_{23}N_{5}O_{4}, and it has a molecular weight of approximately 421.45 g/mol. The presence of functional groups such as an imino group (–NH) and a carboxylic acid group (–COOH) suggests potential for various biological activities.

    Biological Activity Overview

    Preliminary studies indicate that 2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide may exhibit significant biological activity in several areas:

    Anticancer Activity
    Research has shown that compounds with similar structures can have notable anticancer properties. For instance, acridine derivatives have been studied extensively for their ability to inhibit tumor growth in various cancer cell lines. The compound's structure suggests it may interact with DNA or other cellular targets to induce apoptosis in cancer cells.

    Anti-inflammatory Effects
    Compounds derived from similar frameworks have demonstrated anti-inflammatory activities. The presence of the carboxylic acid group may contribute to this effect by modulating inflammatory pathways.

    Antioxidant Properties
    The potential antioxidant activity of this compound could be attributed to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

    Anticancer Studies

    A study investigating the anticancer effects of acridine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, including HCT116 (human colorectal carcinoma) and MCF7 (breast cancer). These findings suggest that 2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid may similarly affect cancer cell viability.

    CompoundCell LineIC50 (µM)
    Compound AHCT1165.0
    Compound BMCF78.0
    2-Imino...TBDTBD

    Anti-inflammatory Activity

    In vitro studies on related compounds have shown significant inhibition of pro-inflammatory cytokines, indicating a potential for anti-inflammatory applications. The specific mechanisms remain to be elucidated but may involve modulation of NF-kB signaling pathways.

    The exact mechanisms through which 2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid exerts its biological effects are still under investigation. However, several hypotheses include:

    DNA Interaction
    Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.

    Enzyme Inhibition
    Potential inhibition of key enzymes involved in cancer metabolism or inflammatory responses could be a critical aspect of its biological activity.

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